4-{[1-(2-Methylphenyl)ethyl]amino}butan-2-ol
Description
4-{[1-(2-Methylphenyl)ethyl]amino}butan-2-ol is a secondary amino alcohol characterized by a butan-2-ol backbone substituted with a 1-(2-methylphenyl)ethylamino group. Amino alcohols of this class are often intermediates in pharmaceutical synthesis or ligands in coordination chemistry due to their ability to act as hydrogen bond donors/acceptors and chelating agents .
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
4-[1-(2-methylphenyl)ethylamino]butan-2-ol |
InChI |
InChI=1S/C13H21NO/c1-10-6-4-5-7-13(10)12(3)14-9-8-11(2)15/h4-7,11-12,14-15H,8-9H2,1-3H3 |
InChI Key |
RFYVCTOEEFWENX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C)NCCC(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(2-Methylphenyl)ethyl]amino}butan-2-ol typically involves the reaction of 2-methylphenyl ethylamine with butan-2-ol under specific conditions. One common method is the reductive amination of 2-methylphenyl ethylamine with butan-2-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 4-{[1-(2-Methylphenyl)ethyl]amino}butan-2-ol may involve continuous flow reactors to optimize yield and efficiency. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the hydrogenation process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(2-Methylphenyl)ethyl]amino}butan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: SOCl2 in the presence of pyridine at low temperatures.
Major Products
Oxidation: 4-{[1-(2-Methylphenyl)ethyl]amino}butan-2-one.
Reduction: 4-{[1-(2-Methylphenyl)ethyl]amino}butane.
Substitution: 4-{[1-(2-Methylphenyl)ethyl]amino}butan-2-yl chloride.
Scientific Research Applications
4-{[1-(2-Methylphenyl)ethyl]amino}butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as its role in drug development for neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-{[1-(2-Methylphenyl)ethyl]amino}butan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets. The hydroxyl group allows for hydrogen bonding, which can influence the compound’s binding affinity and specificity. The 2-methylphenyl group contributes to the compound’s hydrophobic interactions, affecting its overall pharmacokinetics and dynamics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share a butan-2-ol core with variations in the substituent groups, influencing their physicochemical and functional properties:
Key Observations :
- Substituent Effects: Electron-Withdrawing Groups (e.g., Cl): The 2-chlorophenyl analog (CAS 1344279-75-9) exhibits reduced solubility in polar solvents compared to the pyridinyl derivative (CAS 1340183-17-6), likely due to decreased hydrogen-bonding capacity . Aromatic vs.
Physicochemical Properties
- Polarity: The hydroxyl and amino groups confer moderate polarity, with logP values estimated to range between 1.5–2.5 (similar to CAS 1344279-75-9) .
- Thermal Stability : Analogous compounds (e.g., CAS 1340183-17-6) decompose above 200°C, suggesting similar thermal sensitivity for the target compound .
Biological Activity
4-{[1-(2-Methylphenyl)ethyl]amino}butan-2-ol is a complex organic compound with notable biological activities. Its structure, featuring a secondary alcohol and an amino group, positions it as a potential candidate for various therapeutic applications. This article delves into its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₉N
- Molecular Weight : Approximately 205.30 g/mol
- Functional Groups : Secondary alcohol and amino group
The presence of these functional groups suggests diverse chemical reactivity, which is critical for its biological interactions.
Biological Activities
Research indicates that 4-{[1-(2-Methylphenyl)ethyl]amino}butan-2-ol exhibits several significant biological activities:
- Antimicrobial Properties : Preliminary studies have shown that this compound may possess antimicrobial effects, making it a potential candidate for treating infections caused by various pathogens.
- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties, which could be beneficial in managing conditions characterized by inflammation.
The compound's mechanism of action is believed to involve interactions with specific biological targets, such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, while the hydroxyl group may participate in hydrogen bonding, modulating target molecule activity and leading to various biological effects.
In Vitro Studies
In vitro studies have demonstrated the compound's effectiveness against various bacterial strains. Notably:
- Staphylococcus aureus : Effective against both standard and methicillin-resistant strains.
- Enterococcus faecalis : Showed activity against vancomycin-resistant strains as well.
These findings highlight its potential as an antimicrobial agent in clinical settings .
Structure-Activity Relationship (SAR)
The unique substitution pattern of 4-{[1-(2-Methylphenyl)ethyl]amino}butan-2-ol contributes to its distinct biological properties. A comparative analysis with structurally similar compounds reveals the following:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-{[1-(4-Methylphenyl)ethyl]amino}butan-2-ol | Para-substituted phenyl group | Reduced activity |
| 4-{[1-(2-Methylphenyl)ethyl]amino}butan-1-ol | Hydroxyl group at a different position | Altered reactivity |
| 4-{[1-(2-Methylphenyl)ethyl]amino}pentan-2-ol | Extended alkane chain | Variable activity |
| 4-{[1-(2-Methylphenyl)ethyl]amino}butan-2-one | Oxidized form | Different interaction profile |
This table illustrates how minor structural changes can significantly impact biological activity, emphasizing the importance of molecular design in drug development.
Applications in Medicinal Chemistry
Given its promising biological activities, 4-{[1-(2-Methylphenyl)ethyl]amino}butan-2-ol has several potential applications:
- Pharmaceutical Development : As a lead compound for developing new antimicrobial and anti-inflammatory drugs.
- Research Tool : Utilized in studies investigating receptor interactions and enzyme modulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
